3'-O-[(Dimethoxytrityl)propyl][3-hydroxypropyl]disulfide
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Overview
Description
3’-O-[(Dimethoxytrityl)propyl][3-hydroxypropyl]disulfide is a chemical compound with the molecular formula C27H32O4S2. It is known for its unique structural properties, which include a disulfide bond and protective groups that make it useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-O-[(Dimethoxytrityl)propyl][3-hydroxypropyl]disulfide typically involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups are protected using dimethoxytrityl chloride in the presence of a base such as pyridine.
Formation of Disulfide Bond: The protected intermediate is then reacted with a thiol compound to form the disulfide bond. This step often requires oxidizing agents like iodine or hydrogen peroxide.
Deprotection: The final step involves the removal of the protective groups under acidic conditions to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of 3’-O-[(Dimethoxytrityl)propyl][3-hydroxypropyl]disulfide follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The disulfide bond in 3’-O-[(Dimethoxytrityl)propyl][3-hydroxypropyl]disulfide can undergo oxidation to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)
Substitution: Nucleophiles such as amines or alcohols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3’-O-[(Dimethoxytrityl)propyl][3-hydroxypropyl]disulfide has a wide range of applications in scientific research:
Chemistry: Used as a protecting group in organic synthesis to safeguard hydroxyl groups during multi-step reactions.
Biology: Employed in the study of disulfide bond formation and reduction in proteins and peptides.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form and break disulfide bonds under physiological conditions.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3’-O-[(Dimethoxytrityl)propyl][3-hydroxypropyl]disulfide primarily involves the formation and cleavage of disulfide bonds. This compound can interact with thiol-containing molecules, leading to the formation of mixed disulfides. The protective groups also play a crucial role in preventing unwanted reactions during synthesis.
Molecular Targets and Pathways
Thiol Groups: The disulfide bond can interact with thiol groups in proteins and peptides.
Oxidative Pathways: The compound can participate in oxidative pathways, leading to the formation of sulfoxides and sulfones.
Comparison with Similar Compounds
Similar Compounds
3’-O-[(Dimethoxytrityl)propyl][3-hydroxypropyl]sulfide: Similar structure but contains a sulfide bond instead of a disulfide bond.
3’-O-[(Dimethoxytrityl)propyl][3-hydroxypropyl]sulfoxide: Contains a sulfoxide group, making it more oxidized than the disulfide compound.
3’-O-[(Dimethoxytrityl)propyl][3-hydroxypropyl]sulfone: Contains a sulfone group, representing a further oxidation state compared to the disulfide compound.
Uniqueness
3’-O-[(Dimethoxytrityl)propyl][3-hydroxypropyl]disulfide is unique due to its ability to form reversible disulfide bonds, making it particularly useful in applications requiring controlled redox reactions. The presence of protective groups also enhances its stability and versatility in synthetic chemistry.
Properties
Molecular Formula |
C27H32O4S2 |
---|---|
Molecular Weight |
484.7 g/mol |
IUPAC Name |
3-[3-[bis(4-methoxyphenyl)-phenylmethoxy]propyldisulfanyl]propan-1-ol |
InChI |
InChI=1S/C27H32O4S2/c1-29-25-14-10-23(11-15-25)27(22-8-4-3-5-9-22,24-12-16-26(30-2)17-13-24)31-19-7-21-33-32-20-6-18-28/h3-5,8-17,28H,6-7,18-21H2,1-2H3 |
InChI Key |
DCSUYKCXLPKENR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCCCSSCCCO |
Origin of Product |
United States |
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